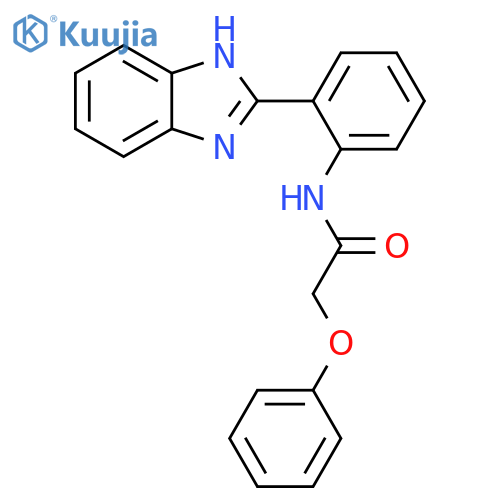Cas no 476285-39-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide)

476285-39-9 structure
商品名:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxyacetamide
- Acetamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-2-phenoxy-
- AKOS024575871
- Z30822325
- 476285-39-9
- Oprea1_514235
- F0336-0291
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide
-
- インチ: 1S/C21H17N3O2/c25-20(14-26-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
- InChIKey: YVJHVWGBOKPRPK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)COC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 343.132076794g/mol
- どういたいしつりょう: 343.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0336-0291-50mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-100mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0336-0291-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide |
476285-39-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
476285-39-9 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-phenoxyacetamide) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
